molecular formula C6H13BrO B12614043 6-Bromohexan-3-ol CAS No. 920007-14-3

6-Bromohexan-3-ol

Cat. No.: B12614043
CAS No.: 920007-14-3
M. Wt: 181.07 g/mol
InChI Key: STIODKHHDQTPHD-UHFFFAOYSA-N
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Description

6-Bromohexan-3-ol, also known as 6-Bromo-1-hexanol, is an organic compound with the molecular formula C6H13BrO. It is a primary alcohol with a bromine atom attached to the sixth carbon of a hexane chain. This compound is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromohexan-3-ol can be synthesized through several methods. One common method involves the bromination of hexan-3-ol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions. The reaction typically occurs at room temperature and requires careful handling due to the reactivity of the reagents .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale bromination processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, helps achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions: 6-Bromohexan-3-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of hexan-3-ol, hexan-3-amine, or other substituted hexane derivatives.

    Oxidation: Formation of hexanoic acid or hexanal.

    Reduction: Formation of hexan-3-ol.

Scientific Research Applications

6-Bromohexan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a cross-linking reagent in the synthesis of cyclic, branched, and bicyclic oligonucleotides by click chemistry.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromohexan-3-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.

    Pathways Involved: this compound can participate in metabolic pathways related to alcohol and bromine metabolism.

Comparison with Similar Compounds

    6-Chlorohexan-3-ol: Similar to 6-Bromohexan-3-ol but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different physical properties and applications.

    6-Iodohexan-3-ol: Contains an iodine atom instead of bromine. It is more reactive due to the larger atomic size of iodine and is used in specialized synthetic applications.

    Hexan-3-ol: Lacks the halogen atom and is a simpler primary alcohol.

Uniqueness of this compound: this compound is unique due to its specific reactivity and applications. The presence of the bromine atom allows for versatile chemical transformations, making it valuable in synthetic chemistry. Its use in the development of nitric oxide-donating drugs and polymerizable ionic liquids highlights its importance in medicinal and industrial research .

Properties

CAS No.

920007-14-3

Molecular Formula

C6H13BrO

Molecular Weight

181.07 g/mol

IUPAC Name

6-bromohexan-3-ol

InChI

InChI=1S/C6H13BrO/c1-2-6(8)4-3-5-7/h6,8H,2-5H2,1H3

InChI Key

STIODKHHDQTPHD-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCBr)O

Origin of Product

United States

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